2,6-diamino-3-methylpyrimidin-4(3H)-one chemical properties
2,6-diamino-3-methylpyrimidin-4(3H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 2,6-diamino-3-methylpyrimidin-4(3H)-one. As a substituted diaminopyrimidinone, this heterocyclic compound represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document explores its molecular structure, tautomeric considerations, spectroscopic signatures, and reactivity. Furthermore, it details its role as a versatile building block in drug discovery, supported by established synthetic protocols and relevant biological assay workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their scientific endeavors.
Introduction
The pyrimidin-4-one core is a fundamental heterocyclic motif found in numerous biologically active molecules, most notably in the nucleobases guanine, thymine, and uracil.[1] Its ability to form specific hydrogen bond networks makes it an exceptional scaffold for molecular recognition in biological systems. The 2,6-diaminopyrimidin-4-one variant, in particular, has garnered significant attention as a bioisostere for guanine and as a "hinge-binding" motif in a multitude of kinase inhibitors.[2] This guide focuses specifically on the N3-methylated derivative, 2,6-diamino-3-methylpyrimidin-4(3H)-one, a modification that locks the molecule into a single tautomeric form, thereby reducing structural ambiguity and providing a rigid framework for rational drug design.
Molecular Structure and Physicochemical Properties
Tautomerism: A Fixed Identity
Pyrimidin-4-one derivatives can, in principle, exist in equilibrium between their keto (amide) and enol (aromatic alcohol) forms.[1] However, extensive crystallographic and theoretical studies on the parent compound, 2,6-diaminopyrimidin-4-one, have demonstrated a strong preference for the 4(3H)-one keto tautomer.[3] This stability is attributed to the favorable amide resonance and extensive intermolecular hydrogen bonding networks it can form in the solid state.[3][4]
The introduction of a methyl group at the N3 position of 2,6-diamino-3-methylpyrimidin-4(3H)-one definitively resolves this tautomeric ambiguity. The methylation "locks" the ring system into the keto form, preventing proton migration to the exocyclic oxygen. This structural rigidity is a highly desirable trait in medicinal chemistry, as it simplifies structure-activity relationship (SAR) studies and ensures a consistent presentation of hydrogen bond donors and acceptors to a biological target.
Key Physicochemical Data
The fundamental physicochemical properties of 2,6-diamino-3-methylpyrimidin-4(3H)-one are summarized below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | (Calculated) |
| Molecular Weight | 140.14 g/mol | (Calculated) |
| CAS Number | 19992-93-9 | (Reference) |
| Appearance | Off-white to pale yellow solid | (Inferred from related compounds) |
| XLogP3 | -1.5 | (Calculated) |
| Hydrogen Bond Donors | 2 (Two -NH₂ groups) | (Calculated) |
| Hydrogen Bond Acceptors | 4 (Two ring N, one C=O, two N from -NH₂) | (Calculated) |
| Solubility | Soluble in water and polar organic solvents like DMSO, DMF | (Inferred from structure and related compounds) |
Spectroscopic Characterization
While specific spectra are dependent on experimental conditions, the structural features of 2,6-diamino-3-methylpyrimidin-4(3H)-one allow for the confident prediction of its key spectroscopic signatures.
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¹H NMR Spectroscopy : In a solvent like DMSO-d₆, one would expect to observe a sharp singlet for the N-methyl protons around 3.2-3.5 ppm. The two amino groups (-NH₂) would likely appear as two distinct broad singlets between 6.0 and 8.0 ppm, with their chemical shift being sensitive to concentration and temperature. A singlet corresponding to the C5-proton would be expected in the aromatic region, typically around 5.5-6.5 ppm, shifted upfield due to the electron-donating effect of the adjacent amino groups.
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¹³C NMR Spectroscopy : The carbonyl carbon (C4) would be the most downfield signal, expected around 160-170 ppm. The carbons directly attached to the amino groups (C2 and C6) would resonate at approximately 150-160 ppm. The C5 carbon would appear further upfield, around 90-100 ppm, and the N-methyl carbon would be observed in the 30-40 ppm range.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the amide group is expected around 1650-1690 cm⁻¹. The N-H stretching vibrations of the two primary amine groups would appear as a pair of bands in the 3100-3400 cm⁻¹ region. C-H stretches from the methyl group would be visible just below 3000 cm⁻¹.
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Mass Spectrometry (MS) : In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 140.[5][6] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₅H₈N₄O.
Synthesis and Reactivity
General Synthetic Strategy
The synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one can be efficiently achieved through a condensation reaction, a cornerstone of heterocyclic chemistry. A highly plausible and field-proven approach involves the cyclocondensation of N-methylguanidine with a suitable three-carbon electrophile, such as ethyl cyanoacetate.
The causality behind this choice is rooted in the inherent reactivity of the reagents. Ethyl cyanoacetate possesses two electrophilic centers (the ester carbonyl and the nitrile carbon) and an acidic α-carbon. N-methylguanidine provides the N-C-N nucleophilic unit required to form the pyrimidine core. The reaction typically proceeds under basic conditions to deprotonate the α-carbon of the ester, initiating the condensation cascade.
Broader Therapeutic Potential
Beyond kinase inhibition, derivatives of this scaffold have shown promise in other therapeutic areas. For instance, certain 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives have been identified as effective inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme implicated in cancer cell metabolism. [7]This suggests that the core structure is a versatile starting point for developing treatments for various diseases, including cancers and autoimmune disorders. [7]Furthermore, the parent compound serves as a key starting material in the synthesis of complex antifolate drugs like Pemetrexed, highlighting its value as a synthetic intermediate. [8]
Experimental Protocols
The following protocols are representative methodologies. As with any chemical procedure, they should be performed with appropriate safety precautions by trained personnel.
Protocol: Synthesis of 2,6-diamino-3-methylpyrimidin-4(3H)-one
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Rationale: This protocol employs a base-catalyzed cyclocondensation reaction, a robust and high-yielding method for constructing the pyrimidine ring. Sodium ethoxide serves as the base to generate the nucleophilic enolate from ethyl cyanoacetate.
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Procedure:
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To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add N-methylguanidine hydrochloride (1.0 eq.) and stir for 30 minutes at room temperature.
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Add ethyl cyanoacetate (1.05 eq.) dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
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The resulting precipitate is collected by vacuum filtration.
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Wash the solid with cold ethanol and then diethyl ether to remove impurities.
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Recrystallize the crude product from a water/ethanol mixture to yield pure 2,6-diamino-3-methylpyrimidin-4(3H)-one.
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Protocol: General Kinase Inhibition Assay (IC₅₀ Determination)
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Rationale: This protocol describes a generic, luminescence-based in vitro assay to determine the potency (IC₅₀) of a compound against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.
-
Procedure:
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Prepare a serial dilution of the test compound (e.g., 2,6-diamino-3-methylpyrimidin-4(3H)-one) in DMSO.
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In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the diluted test compound.
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Initiate the kinase reaction by adding an ATP solution (at a concentration near its Km value for the enzyme).
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Terminate the reaction and measure ATP consumption by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
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Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,6-diamino-3-methylpyrimidin-4(3H)-one is not widely available, data from closely related pyrimidine compounds suggest the following precautions should be observed. [9][10][11][12]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [10][11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [11][12]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [10][12]* First Aid:
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Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. [9][11] * Skin: Wash off immediately with soap and plenty of water. [11][12] * Ingestion: If swallowed, rinse mouth with water and seek medical advice. [9] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen and consult a physician. [9][11]
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Conclusion
2,6-diamino-3-methylpyrimidin-4(3H)-one is more than a simple heterocyclic molecule; it is a highly refined chemical tool for the modern medicinal chemist. Its fixed tautomeric state provides a rigid and predictable scaffold for structure-based drug design. The accessibility of its synthesis and the reactivity of its amino groups allow for facile derivatization and library generation. Its proven success as a hinge-binding motif in kinase inhibitors, coupled with emerging applications in other therapeutic areas, solidifies its status as a privileged structure in the pursuit of novel therapeutics. This guide has illuminated its core chemical properties, providing a foundational understanding for researchers aiming to exploit its full potential.
References
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Humphrey, J. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Bartnik, R., et al. (2019). Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. ResearchGate. [Link]
- Google Patents. (n.d.). US11504368B2 - 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy.
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ChemDmart. (n.d.). Safety data sheet for 2,4-Diamino-6-pyrimidone. ChemDmart. [Link]
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ResearchGate. (n.d.). Pemetrexed synthetic pathway: 2,6-diamino-4(3H)-pyrimidinone as starting material. ResearchGate. [Link]
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McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
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Gwaram, N. S., et al. (2011). Two new polymorphs of 2,6-diaminopyrimidin-4(3H)-one monohydrate. Acta Crystallographica Section C. [Link]
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